1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide
Description
Historical Development of Chromeno[4,3-d]thiazole-Based Compounds
Chromeno[4,3-d]thiazole derivatives have emerged as a critical scaffold in medicinal chemistry due to their fused heterocyclic architecture, which combines the planar chromene system with the electron-rich thiazole ring. Early synthetic routes, such as the tandem hetero-Diels–Alder-hemiacetal reaction, enabled the construction of chromeno-thiazole frameworks with stereochemical precision. For instance, rel-(5aR,6R,11bS)-6-hydroxy-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole-2-ones were synthesized via cycloaddition of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes, with X-ray crystallography confirming their stereochemistry.
Recent innovations, such as copper-promoted cascade reactions, have streamlined the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones from 2-amino-3-iodochromones and amines, achieving moderate-to-good yields. These methods address earlier challenges in accessing chromeno-thiazole intermediates, which previously required laborious thiourea derivatization. Pharmacological studies highlight the scaffold’s versatility: derivatives exhibit anticancer activity via ROS-mediated mitochondrial apoptosis and anti-inflammatory effects through undefined mechanisms. For example, compound 3 from chromeno[4',3':4,5]thiopyrano[2,3-d]thiazoles demonstrated selective cytotoxicity against Jurkat leukemia and U251 glioblastoma cells (IC~50~ = 7–15 μM) while sparing non-tumor cells (IC~50~ > 100 μM).
Pharmacological Significance of Piperidine-4-carboxamide Scaffold
The piperidine-4-carboxamide moiety is a privileged structure in central nervous system (CNS) drug design due to its conformational flexibility and hydrogen-bonding capacity. In Alzheimer’s disease research, piperidine-4-carboxamide derivatives have been explored as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme responsible for generating neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ). Crystallographic studies of compound Cpd-41 (IC~50~ = 34 μM) revealed its binding to sQC’s active site via hydrogen bonds with Glu^202^ and hydrophobic interactions with Phe^325^, establishing piperidine-4-carboxamide as a viable scaffold for enzyme modulation.
The scaffold’s utility extends beyond CNS targets. Its incorporation into hybrid molecules enhances pharmacokinetic properties, such as solubility and blood-brain barrier permeability, by introducing polar carboxamide groups. Structural modifications at the piperidine nitrogen—such as sulfonylation in the title compound—enable fine-tuning of electronic and steric properties, which may influence target affinity and metabolic stability.
Role of Thiophene Sulfonyl Moieties in Bioactive Compounds
Thiophene sulfonyl groups are increasingly employed to enhance the bioactivity and physicochemical profiles of drug candidates. The thiophene ring, a bioisostere for phenyl groups, improves metabolic stability and binding affinity through sulfur’s polarizability and participation in non-covalent interactions. Sulfonyl substituents further augment these properties by introducing strong electron-withdrawing effects, which can modulate pKa values and membrane permeability.
Table 1: Biological Activities of Thiophene-Containing Compounds
The 5-chloro substitution on the thiophene ring in the title compound may reduce oxidative metabolism, a common degradation pathway for thiophenes mediated by CYP450 enzymes. Additionally, the sulfonyl group could facilitate interactions with cationic residues in target proteins, as seen in antimicrobial thiophene sulfonamides.
Current Research Landscape and Unmet Needs
Recent studies underscore the potential of chromeno-thiazole and piperidine-4-carboxamide hybrids in addressing complex diseases. For instance, chromeno[2,3-d]thiazol-9-ones exhibit anti-inflammatory activity, though their molecular targets remain uncharacterized. Similarly, piperidine-4-carboxamide-based sQC inhibitors require optimization for higher potency and selectivity.
Unmet needs include:
- Mechanistic Elucidation : Detailed mode-of-action studies for chromeno-thiazole derivatives beyond apoptosis induction (e.g., kinase inhibition, epigenetic modulation).
- Targeted Delivery : Development of prodrug strategies to enhance the bioavailability of sulfonamide-containing compounds.
- Polypharmacology : Exploration of multi-target effects arising from the integration of chromeno-thiazole, piperidine, and thiophene motifs.
Emerging synthetic methodologies, such as flow chemistry and computational scaffold optimization, are poised to address these challenges, enabling the rational design of next-generation hybrids.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c21-16-5-6-17(30-16)31(26,27)24-9-7-12(8-10-24)19(25)23-20-22-18-13-3-1-2-4-14(13)28-11-15(18)29-20/h1-6,12H,7-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVAIXSWDGUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, enzyme inhibition, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.92 g/mol. The structure features a piperidine ring, which is known for various pharmacological activities, and a sulfonamide moiety that enhances its bioactivity.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.92 g/mol |
| Key Functional Groups | Piperidine, Sulfonamide |
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. The synthesized derivatives have been tested against various bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis. For instance, compounds derived from piperidine structures have demonstrated effectiveness as acetylcholinesterase inhibitors and urease inhibitors, which are crucial for treating bacterial infections.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial activity of synthesized compounds, several were identified with notable efficacy:
- Active Compounds : Compounds 7l to 7v showed IC50 values ranging from 0.63 µM to 6.28 µM against urease.
- Reference Standard : Thiourea was used as a standard with an IC50 of 21.25 µM.
Enzyme Inhibition
The sulfonamide functionality in the compound is associated with enzyme inhibition properties. The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Results
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14±0.003 |
| 7m | AChE | 0.63±0.001 |
| 7n | AChE | 2.17±0.006 |
| Thiourea | AChE (control) | 21.25±0.15 |
Pharmacological Mechanisms
The pharmacological behavior of the compound can be attributed to several mechanisms:
- Antibacterial Action : Disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Competitive inhibition of urease and AChE.
- Anticancer Properties : Induction of apoptosis in malignant cells.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 5-chlorothiophene sulfonyl group differs from phenylsulfonyl derivatives (e.g., 3-chlorophenyl in 4–10 ), which may enhance electrophilicity and alter target binding.
- Compound 33 () shares the 5-chlorothiophene sulfonyl group but couples it with an indole-acetamide moiety, resulting in lower synthetic yield (39% vs. 72% for 4–10) .
Heterocyclic Modifications: Replacing the target’s chromeno-thiazol group with benzo[d]thiazol (4–10) or oxadiazole (9) alters steric bulk and hydrogen-bonding capacity . The chromeno-pyrimidinone in lacks a sulfonyl group but shares fused-ring topology, which computational studies associate with favorable oral bioavailability .
Synthetic Yields: Yields for sulfonamide-containing analogues range widely (16–75% in –2), suggesting substituent-dependent reactivity .
Functional Analogues with Thiophene Motifs
- 2-Thiophenefentanyl (): Shares a thiophene ring but replaces oxygen with sulfur in a fentanyl-like structure.
- N-(5-Chloropyridin-2-yl)-5-propylthiophene-3-carboxamide (): Demonstrates the therapeutic relevance of thiophene-carboxamide hybrids, though its piperidine-free structure limits direct comparison .
Physicochemical and Drug-Likeness Considerations
- Chromeno-thiazol vs. Chromeno-pyrimidinone: The target’s thiazol ring may confer greater metabolic stability compared to pyrimidinone systems, as sulfur-containing heterocycles often resist oxidative degradation .
- Piperidine-4-carboxamide Scaffold : Present in multitarget inhibitors (–2), this scaffold balances rigidity and flexibility, optimizing receptor interactions .
Q & A
Q. Key Optimization Parameters
| Step | Solvent | Temperature | Catalysts/Reagents | Yield Range | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DCM | 0–25°C | Triethylamine (base) | 60–75% | |
| Amidation | DMF | 80–100°C | EDC/HOBt | 50–65% |
How can researchers resolve contradictions in biological activity data across different assays?
Advanced
Discrepancies in activity data may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:
- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic vs. cell-based assays) .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
- Stability studies : Assess compound degradation under assay conditions via HPLC or LC-MS .
Which spectroscopic techniques are critical for confirming structural integrity and purity?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Bands near 1650 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O) confirm key functional groups .
What computational approaches predict drug-likeness and target interactions?
Q. Advanced
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For this compound:
- LogP : ~3.2 (moderate lipophilicity) .
- Bioavailability Score : 0.55 (indicating moderate oral absorption) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with aromatic moieties .
How can reaction yields be optimized during sulfonylation and amidation steps?
Q. Advanced
- Sulfonylation :
- Use excess sulfonyl chloride (1.2–1.5 eq) and slow addition to minimize side reactions .
- Activate with DMAP (4-dimethylaminopyridine) for improved electrophilicity .
- Amidation :
What purification methods are effective for isolating the final compound?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate → DCM:methanol) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
How are structure-activity relationships (SAR) established for analogs?
Q. Advanced
- Systematic substitution : Modify the thiophene (e.g., 5-bromo vs. 5-chloro) or chromenothiazole (e.g., ethoxy vs. methyl) groups .
- Biological testing : Evaluate IC₅₀ values against targets (e.g., kinases, antimicrobial assays) to correlate structural changes with activity .
- Crystallography : X-ray structures of protein-ligand complexes identify critical binding interactions .
What strategies validate intermediate purity during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
